

G0-C14 for nucleic acid complexation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: G0-C14

Cat. No.: B10857302

[Get Quote](#)

An In-depth Technical Guide to **G0-C14** for Nucleic Acid Complexation

For Researchers, Scientists, and Drug Development Professionals

Abstract

G0-C14 is a synthetically derived cationic lipid-like material that has emerged as a potent, non-viral vector for the delivery of nucleic acids. Its unique structure, based on a generation 0 (G0) polyamidoamine (PAMAM) dendrimer core functionalized with 14-carbon (C14) alkyl chains, provides an optimal balance of electrostatic and hydrophobic interactions for efficient complexation with nucleic acids such as siRNA and mRNA. This technical guide provides a comprehensive overview of **G0-C14**, including its synthesis, physicochemical properties, and its application in the formulation of nanoparticles for nucleic acid delivery. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate its use in research and drug development.

Introduction

The therapeutic potential of nucleic acids, including small interfering RNA (siRNA) and messenger RNA (mRNA), is vast, offering targeted therapies for a wide range of diseases.^[1] However, the clinical translation of these therapies is largely dependent on the development of safe and effective delivery systems. Naked nucleic acids are susceptible to degradation by nucleases and their negative charge hinders their passage across cell membranes.^{[1][2]} **G0-C14** has been developed to address these challenges, offering a biocompatible and efficient means of encapsulating and delivering nucleic acid payloads to target cells.^{[3][4]}

G0-C14: Structure and Synthesis

G0-C14 is a cationic lipid-like compound synthesized by the ring-opening reaction of 1,2-epoxytetradecane with a generation 0 PAMAM dendrimer.[1][3] The PAMAM G0 core provides tertiary amines that are protonated at physiological pH, conferring a positive charge that enables electrostatic interaction with the negatively charged phosphate backbone of nucleic acids.[3] The 14-carbon tails provide a hydrophobic domain that facilitates the formation of stable nanoparticles and interaction with other hydrophobic molecules, such as the polymer PLGA (poly(lactic-co-glycolic acid)).[3][4] This synthesis strategy is advantageous as it does not require solvents or protection/deprotection steps, making it highly efficient.[3] The resulting structure typically contains approximately seven lipid tails.[3]

Nucleic Acid Complexation and Nanoparticle Formulation

G0-C14 is a key component in the formulation of lipid-polymer hybrid nanoparticles designed for systemic nucleic acid delivery. These nanoparticles typically consist of a core-shell structure where the nucleic acid is first complexed with **G0-C14**. [1][3] This complex is then encapsulated within a hydrophobic polymer matrix, often PLGA, which protects the nucleic acid from degradation.[3] The nanoparticle is further coated with a hydrophilic polymer, such as polyethylene glycol (PEG), to enhance stability, prolong circulation time, and reduce non-specific cellular uptake.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **G0-C14** based nanoparticles from various studies.

Parameter	Nucleic Acid	Formulation Details	Value	Reference
Weight Ratio (G0-C14:NA)	siRNA	G0-C14/siRNA	15:1	[3]
mRNA	G0-C14/mRNA	15:1	[3]	
Encapsulation Efficiency	siRNA	PLGA-b-PEG/G0-C14 NPs	Up to 99%	[1]
mRNA & pDNA	G0-C14 based NPs	> 95%	[5]	
EGFP mRNA	Meo-PEG-Dlinkm-PLGA/G0-C14 NPs	~80%	[6]	
Particle Size	siRNA	PLGA-b-PEG/G0-C14 NPs	~100 nm	[6]
Zeta Potential	siRNA	S2P0 and S2P50 NPs	Not specified	[3]
Sustained Release	siRNA	Hybrid lipid-polymer NPs	Half-release time of ~9 days	[4]

Experimental Protocols

Synthesis of G0-C14

This protocol describes the solvent-free synthesis of **G0-C14**.

- Reactants: Generation 0 poly(amido amide) (PAMAM) dendrimer and 1,2-epoxytetradecane.
- Reaction: React one equivalent of G0 PAMAM dendrimer with seven equivalents of 1,2-epoxytetradecane.

- Purification: The crude product is purified by silica gel chromatography with a gradient elution ($\text{CH}_2\text{Cl}_2 \rightarrow 75:22:3 \text{ CH}_2\text{Cl}_2/\text{MeOH}/\text{NH}_4\text{OH}$).[\[3\]](#)
- Characterization: The chemical structure and purity of **G0-C14** can be confirmed using ^1H NMR.[\[3\]](#)

Formulation of **G0-C14**/Nucleic Acid Nanoparticles by Nanoprecipitation

This protocol details the self-assembly of siRNA-loaded polymer-lipid hybrid nanoparticles.[\[3\]](#)

- Preparation of Organic Phase:
 - Dissolve **G0-C14** and PLGA in an organic solvent such as dimethylformamide (DMF).
 - Add the nucleic acid (e.g., siRNA) to this solution to allow for complexation with **G0-C14**.
- Preparation of Aqueous Phase:
 - Dissolve a PEGylated lipid (e.g., DSPE-PEG) in RNase-free water. Targeting ligands can be incorporated by adding ligand-modified lipid-PEG to this solution.
- Nanoprecipitation:
 - Dropwise add the organic solution containing the siRNA/**G0-C14**/PLGA complex into the aqueous solution containing the DSPE-PEG with vigorous stirring (e.g., 1000 rpm) at room temperature.
- Purification:
 - Purify the resulting nanoparticle suspension by ultrafiltration to remove the organic solvent and any unencapsulated components.

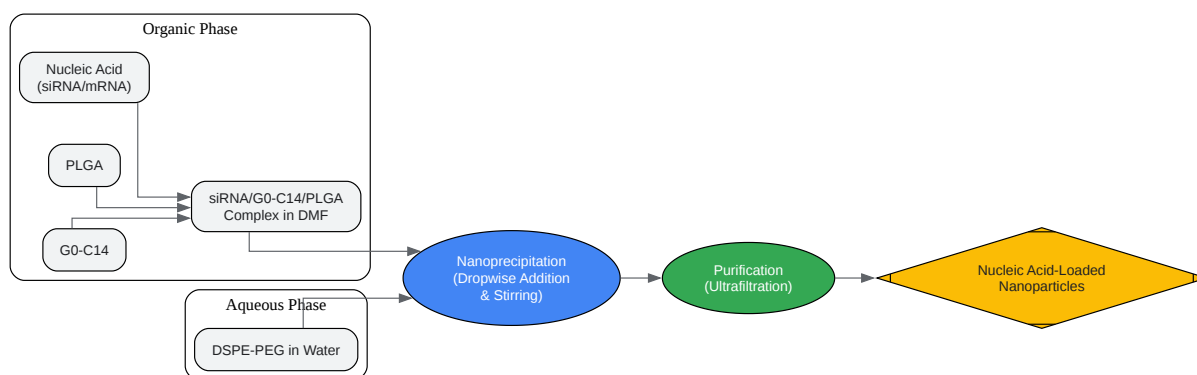
Formulation of **G0-C14**/Nucleic Acid Nanoparticles by Double Emulsion-Solvent Evaporation

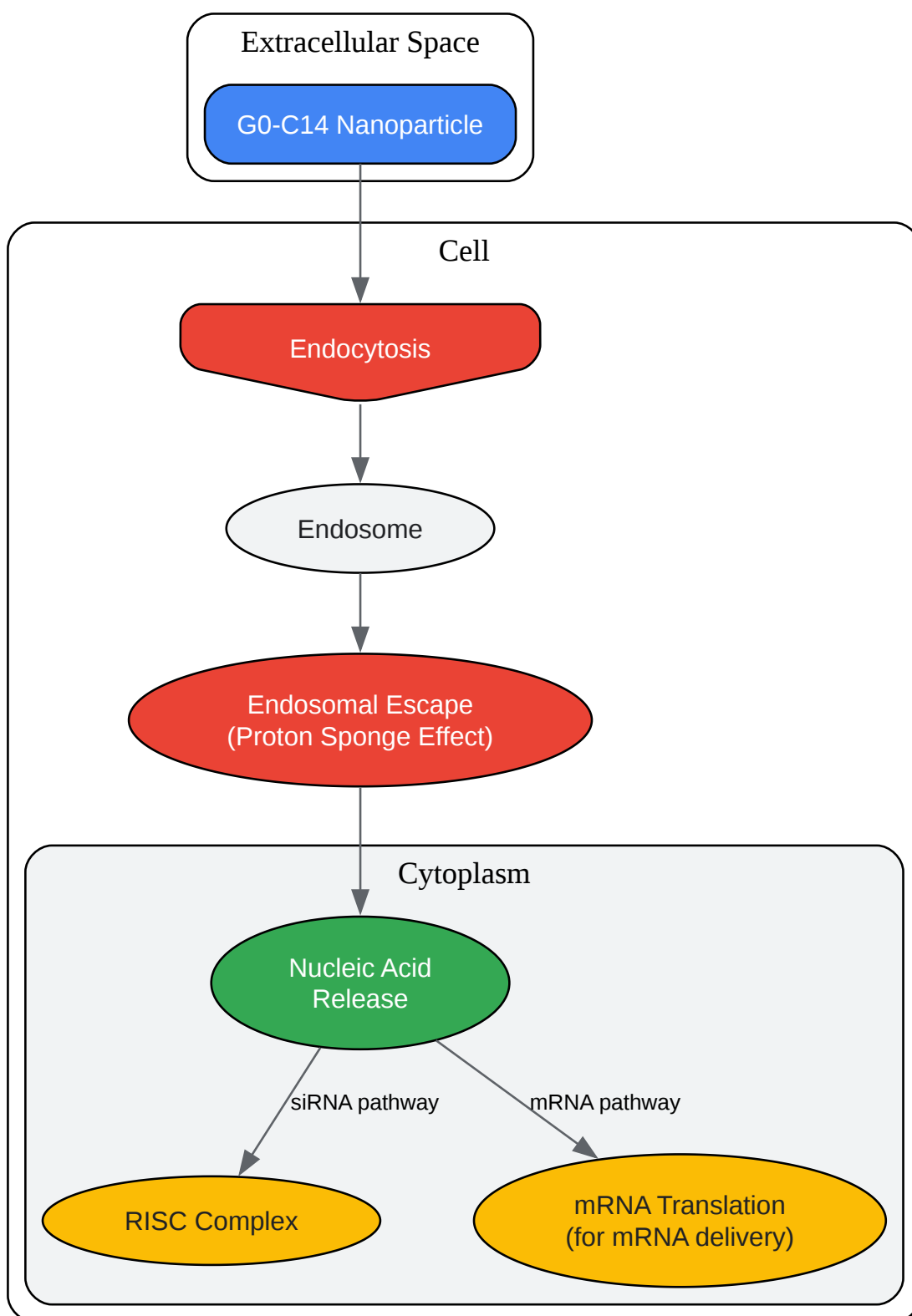
This method is also employed for the formulation of **G0-C14** nanoparticles.[\[1\]](#)

- **Primary Emulsion:** An aqueous solution of the nucleic acid is emulsified in an organic solution of PLGA-b-PEG and **G0-C14**.
- **Secondary Emulsion:** The primary emulsion is then added to a larger volume of an aqueous solution containing a surfactant and sonicated to form a double emulsion.
- **Solvent Evaporation:** The organic solvent is removed by evaporation, leading to the formation of solid nanoparticles.
- **Purification:** The nanoparticles are collected by centrifugation and washed to remove excess surfactant and unencapsulated materials.

Visualization of Workflows and Pathways

Experimental Workflow: Nanoparticle Formulation by Nanoprecipitation





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US20160243048A1 - Cationic nanoparticles for co-delivery of nucleic acids and therapeutic agents - Google Patents [patents.google.com]
- 2. Nanotechnology-enabled gene delivery for cancer and other genetic diseases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Hybrid Lipid-Polymer Nanoparticles for Sustained siRNA Delivery and Gene Silencing - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. dahlmanlab.org [dahlmanlab.org]
- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [G0-C14 for nucleic acid complexation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10857302#g0-c14-for-nucleic-acid-complexation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com